molecular formula C15H15N3O3S B2954220 N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide CAS No. 1421458-92-5

N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide

Cat. No.: B2954220
CAS No.: 1421458-92-5
M. Wt: 317.36
InChI Key: LYFZSCMZVLINIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide is a heterocyclic compound featuring a fused pyrano-thiazole core linked to a benzamide moiety via an amino-oxoethyl spacer. This structural architecture combines the pharmacophoric elements of thiazole (known for diverse bioactivity) and benzamide (a common scaffold in drug design).

Properties

IUPAC Name

N-[2-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-13(8-16-14(20)10-4-2-1-3-5-10)18-15-17-11-6-7-21-9-12(11)22-15/h1-5H,6-9H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFZSCMZVLINIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mode of action of such compounds typically involves interaction with a specific target protein or enzyme in the body, leading to a change in the protein’s function and potentially affecting various biochemical pathways . The exact pathways affected would depend on the specific target of the compound.

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. Factors that could influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that could be metabolized by the body .

The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds or drugs in the body. These factors could affect the compound’s stability, its ability to reach its target, and its overall efficacy .

Biological Activity

N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC15H15N3O3S
Molecular Weight317.36 g/mol
IUPAC NameN-[2-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylamino)-2-oxoethyl]benzamide
CAS Number1421458-92-5

Antitumor Activity

Research indicates that derivatives of thiazole and pyrano-thiazole compounds exhibit notable antitumor activity. For instance, compounds related to this compound have been tested against various cancer cell lines. A study demonstrated that certain thiazole derivatives showed cytotoxic effects on tumor cells, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Thiazole derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of similar thiazole compounds. For instance, derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis. The mechanism involves damaging the integrity of the cell membrane, which is critical for bacterial survival .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : The presence of a thiazole ring is crucial for biological activity; it enhances interaction with biological targets.
  • Pyrano Group : The pyrano moiety contributes to the compound's lipophilicity and may improve membrane permeability.
  • Amide Linkage : The amide group plays a role in stabilizing interactions with target proteins.

Case Study 1: Antitumor Screening

In a recent study involving various thiazole derivatives, this compound was evaluated alongside other compounds against several cancer cell lines. The results indicated that it exhibited moderate cytotoxicity with an IC50 value comparable to known anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of thiazole derivatives. The study found that compounds similar to this compound significantly reduced TNF-α levels in LPS-stimulated macrophages .

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its 6,7-dihydro-4H-pyrano[4,3-d]thiazole core, distinguishing it from simpler thiazole derivatives. Key structural comparisons include:

Compound Name Core Structure Substituents/Modifications Reference
N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide Pyrano[4,3-d]thiazole Benzamide, amino-oxoethyl linker Target
2-amino-6-oxo-3-(piperidinylamidino)-4-(4-methoxyphenyl)-6,7-dihydro-pyrano[2,3-d]-5,7-thiazol Pyrano[2,3-d]thiazole Piperidinylamidino, 4-methoxyphenyl
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Simple thiazole Dichlorophenyl, benzamide
4-Fluoro-N-[...naphtho[2,3-d][1,3]thiazol...]benzamide Naphtho[2,3-d]thiazole Fluorobenzamide, hydroxymethyl, propargylamine

Key Observations :

  • Compared to naphtho-thiazole derivatives (e.g., ), the target compound’s pyrano-thiazole system is less sterically hindered, which may improve solubility .
Pharmacological Activities

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Thiazole-benzamide hybrids : Compounds like 2,4-dichloro-N-(thiazol-2-yl)benzamide exhibit anti-inflammatory and analgesic properties due to thiazole’s ability to modulate COX-2 and TNF-α pathways .
  • Naphtho-thiazole systems : The fluorinated benzamide in may enhance blood-brain barrier penetration due to fluorine’s electronegativity, a feature absent in the target compound .
Physical and Chemical Properties
Property Target Compound (Inferred) 2-amino-6-oxo-... (C19H22N4O3S) 2,4-Dichloro-N-(thiazol-2-yl)benzamide
Molecular Weight ~360–380 g/mol* 386 g/mol 271 g/mol
Melting Point Not reported 233°C Not reported
Solubility Moderate (polar solvents) Ethanol-soluble Likely DMSO-soluble
IR ν(C=O) ~1680–1700 cm⁻¹ 1683 cm⁻¹ Not reported

Notes:

  • The target compound’s benzamide group may reduce solubility in ethanol compared to ’s derivative .
  • IR data suggest similar carbonyl environments across pyrano-thiazole analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.